N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a bifunctional heterocyclic compound featuring both benzothiadiazole and benzoxadiazole moieties linked via an ethylsulfonamide bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12N6O5S3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N6O5S3/c21-27(22,11-5-1-3-9-13(11)18-25-17-9)15-7-8-16-28(23,24)12-6-2-4-10-14(12)20-26-19-10/h1-6,15-16H,7-8H2 |
InChI Key |
XIQXFMSFMNNANI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps:
Formation of Benzothiadiazole and Benzoxadiazole Units: The benzothiadiazole unit can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine, yielding a high percentage. The benzoxadiazole unit can be synthesized through similar methods involving the reaction of appropriate precursors with thionyl chloride.
Coupling Reaction: The final step involves coupling the sulfonylated benzothiadiazole and benzoxadiazole units through an amine linkage, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl groups.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiols or sulfides.
Substitution: The aromatic rings in the benzothiadiazole and benzoxadiazole units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its strong electron-withdrawing properties, which can enhance fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with electron-rich sites in biological molecules, making it useful as a probe or therapeutic agent.
Pathways Involved: It can modulate electron transfer pathways, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for the target compound and analogs:
Key Observations:
- The target’s benzoxadiazole may balance this via its electron-withdrawing nature .
- Steric Considerations : The ethyl linker in the target compound provides flexibility, whereas rigid substituents (e.g., benzothiazole in ’s derivatives) may restrict conformational adaptability during target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
